molecular formula C6H11FO3 B1492226 4-Ethoxy-2-fluorobutanoic acid CAS No. 2097978-78-2

4-Ethoxy-2-fluorobutanoic acid

Cat. No.: B1492226
CAS No.: 2097978-78-2
M. Wt: 150.15 g/mol
InChI Key: XKTQXHIZTAFDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2-fluorobutanoic acid is an organic compound characterized by the presence of an ethoxy group (-OCH₂CH₃) and a fluorine atom on the second carbon of a butanoic acid molecule. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with butanoic acid as the starting material.

  • Fluorination: The introduction of the fluorine atom can be achieved through a halogen exchange reaction, where a suitable fluorinating agent (e.g., Selectfluor) is used.

  • Ethylation: The ethoxy group is introduced via an esterification reaction, where butanoic acid is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes, often using continuous flow reactors to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.

  • Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: this compound can be oxidized to this compound derivatives.

  • Reduction: Reduction can yield 4-ethoxy-2-fluorobutanol or 4-ethoxy-2-fluorobutanal.

  • Substitution: Substitution reactions can produce various fluorinated esters or amides.

Scientific Research Applications

4-Ethoxy-2-fluorobutanoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound can be used in biochemical studies to investigate the effects of fluorination on biological molecules.

  • Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

Comparison with Similar Compounds

  • 2-Fluorobutanoic acid

  • 3-Fluorobutanoic acid

  • 4-Fluorobutanoic acid

  • 4-Ethoxybutanoic acid

Properties

IUPAC Name

4-ethoxy-2-fluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTQXHIZTAFDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethoxy-2-fluorobutanoic acid
Reactant of Route 2
4-Ethoxy-2-fluorobutanoic acid
Reactant of Route 3
4-Ethoxy-2-fluorobutanoic acid
Reactant of Route 4
4-Ethoxy-2-fluorobutanoic acid
Reactant of Route 5
4-Ethoxy-2-fluorobutanoic acid
Reactant of Route 6
4-Ethoxy-2-fluorobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.